molecular formula C15H23NO2 B13365521 Benzyl 2-aminooctanoate

Benzyl 2-aminooctanoate

Katalognummer: B13365521
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: CDPVQIDGFXEOML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-aminooctanoate is an organic compound that belongs to the class of esters It is derived from 2-aminooctanoic acid, which is an α-amino fatty acid This compound is characterized by the presence of a benzyl group attached to the ester functionality of 2-aminooctanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-aminooctanoate typically involves the esterification of 2-aminooctanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-aminooctanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-aminooctanoic acid and benzyl alcohol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as alkyl halides, solvents like dichloromethane.

Major Products Formed

    Hydrolysis: 2-aminooctanoic acid, benzyl alcohol.

    Reduction: Benzyl 2-aminooctanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl 2-aminooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amino acid metabolism and transport.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzyl 2-aminooctanoate is primarily related to its ability to interact with biological molecules through its amino and ester functionalities. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the ester group can undergo hydrolysis to release 2-aminooctanoic acid, which can participate in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-aminooctanoic acid: The parent compound, which lacks the benzyl ester group.

    Benzyl 2-aminobutanoate: A shorter-chain analog with similar chemical properties.

    Benzyl 2-aminodecanoate: A longer-chain analog with potentially different biological activity.

Uniqueness

Benzyl 2-aminooctanoate is unique due to the presence of both the benzyl ester and amino functionalities, which confer distinct chemical reactivity and potential biological activity. Its intermediate chain length also provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.

Eigenschaften

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

benzyl 2-aminooctanoate

InChI

InChI=1S/C15H23NO2/c1-2-3-4-8-11-14(16)15(17)18-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3

InChI-Schlüssel

CDPVQIDGFXEOML-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C(=O)OCC1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.